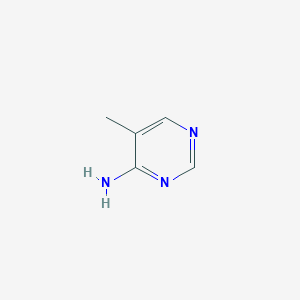

4-氨基-5-甲基嘧啶

描述

4-Amino-5-methylpyrimidine is a derivative of the pyrimidine family, a class of organic compounds with a heterocyclic aromatic ring structure composed of nitrogen and carbon atoms. Pyrimidines are important components of nucleic acids and are involved in various biological processes. The specific substitution pattern of the amino and methyl groups on the pyrimidine ring can significantly influence the compound's chemical behavior and biological activity.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves cyclization reactions and nucleophilic substitutions. For instance, the synthesis of some 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines was achieved by cyclization of a formamidine precursor followed by nucleophilic substitution of a chloro group with an aromatic amine or phenoxide . Another example is the synthesis of 2-(4-aminophenyl)-5-aminopyrimidine, which was prepared through a condensation reaction of vinamidium salts and amidine chloride salts, followed by a reduction catalyzed by hydrazine palladium . These methods demonstrate the versatility of pyrimidine chemistry in introducing various functional groups to the core structure.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be tailored by introducing different substituents, which can affect the compound's electronic properties and steric hindrance. For example, the introduction of amino groups at various positions on the pyrimidine ring can be achieved by modifying the starting materials, as seen in the synthesis of N-modified 4-aminopyridine-3-carboxylates . The position and nature of these substituents can influence the conformation and reactivity of the molecule .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including transformations and aminations. For instance, 3-methyl-5-nitropyrimidin-4(3H)-one can react with enaminones to cause ring transformation, leading to functionalized 4-aminopyridines . Aminations can be selective or result in multiple substitutions depending on the reaction conditions and the nature of the starting material, as demonstrated in the synthesis of 5-amino-4-methylaminopyrimidine .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For example, polyimides derived from 5-aminopyrimidine exhibit excellent thermal stability and mechanical properties, with glass transition temperatures ranging from 307-434 degrees C and weight loss temperatures in the range of 556-609 degrees C under air . The introduction of amino and methyl groups can also affect the protolytic equilibria and electronic absorption spectra of aminopyrimidines, as indicated by their pKa values and UV absorption spectra .

科学研究应用

Application

4-Amino-5-methylpyrimidine is a precursor to the biochemical cofactor thiamine pyrophosphate (TPP), a derivative of thiamine (vitamin B1). It’s found along with thiamine forms in a wide variety of living organisms .

Method of Application

In microorganisms and plants, TPP results from coupling of pyrimidine fragment HMP-PP with thiazole fragment HET-P to give thiamine monophosphate, followed by conversion to the pyrophosphate . In bacteria, HMP-P arises by conversion of the purine biosynthetic precursor 5-aminoimidazole ribotide (AIR) through the action of enzymes such as phosphomethylpyrimidine synthase .

Results or Outcomes

Thiamine in various salt, formulation and biological matrix forms are used to supplement human and animal diets because these organisms lack the capability to produce it . Research for potential biotechnology-based production of thiamine has resulted in patent applications claiming fermentation using recombinant microorganisms .

Pharmacology

Application

Pyrimidines, including 4-Amino-5-methylpyrimidine, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Method of Application

Numerous methods for the synthesis of pyrimidines are described . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Results or Outcomes

Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Biochemistry

Application

4-Amino-5-methylpyrimidine is a precursor to the biochemical cofactor thiamine pyrophosphate (TPP), a derivative of thiamine (vitamin B1). It’s found along with thiamine forms in a wide variety of living organisms .

Method of Application

In microorganisms and plants, TPP results from coupling of pyrimidine fragment HMP-PP with thiazole fragment HET-P to give thiamine monophosphate, followed by conversion to the pyrophosphate . In bacteria, HMP-P arises by conversion of the purine biosynthetic precursor 5-aminoimidazole ribotide (AIR) through the action of enzymes such as phosphomethylpyrimidine synthase .

Results or Outcomes

Thiamine in various salt, formulation and biological matrix forms are used to supplement human and animal diets because these organisms lack the capability to produce it . Research for potential biotechnology-based production of thiamine has resulted in patent applications claiming fermentation using recombinant microorganisms .

Pharmacology

Application

Pyrimidines, including 4-Amino-5-methylpyrimidine, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Method of Application

Numerous methods for the synthesis of pyrimidines are described . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Results or Outcomes

Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

安全和危害

属性

IUPAC Name |

5-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c1-4-2-7-3-8-5(4)6/h2-3H,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSCYITPLDKUZJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40617313 | |

| Record name | 5-Methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-5-methylpyrimidine | |

CAS RN |

22433-68-7 | |

| Record name | 5-Methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

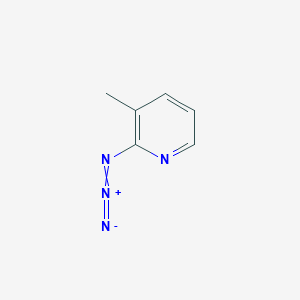

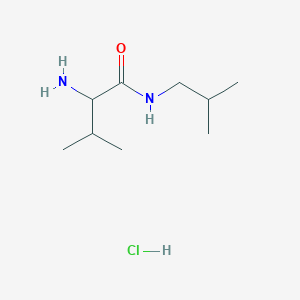

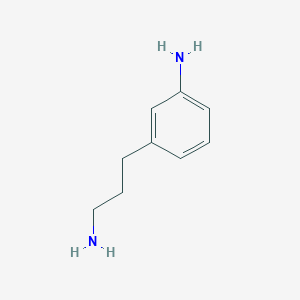

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(Dimethylamino)propoxy]benzylamine](/img/structure/B1288723.png)